molecular formula C20H16O4 B14496284 8-Acetyl-5-methoxynaphthalen-1-yl benzoate CAS No. 64725-90-2

8-Acetyl-5-methoxynaphthalen-1-yl benzoate

Cat. No.: B14496284
CAS No.: 64725-90-2
M. Wt: 320.3 g/mol
InChI Key: KHRSLUNXARRAOS-UHFFFAOYSA-N
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Description

8-Acetyl-5-methoxynaphthalen-1-yl benzoate (CAS 64725-90-2) is a naphthalene derivative of interest in advanced organic synthesis and medicinal chemistry research. This compound features a benzoate ester linked to a methoxy-substituted naphthalene core, a structural motif found in various biologically active molecules. The naphthalene scaffold is prevalent in compounds under investigation for therapeutic applications . For instance, structurally related naphthalene-amino-benzoate analogs are being explored in preclinical research for their potential as bifunctional agents, acting as enzyme inhibitors and receptor antagonists in certain disease models . The benzoate ester group in its structure is a functional group of significant interest, particularly in prodrug strategies aimed at improving the physicochemical properties of active molecules . In research settings, similar ester derivatives have been synthesized from anti-inflammatory drugs like Naproxen to study the potential for modified drug release and reduced side effects . This compound serves as a valuable synthetic intermediate or building block for researchers developing novel chemical entities, especially in constructing complex molecules with potential pharmacological activity. It is supplied for laboratory research purposes. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64725-90-2

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(8-acetyl-5-methoxynaphthalen-1-yl) benzoate

InChI

InChI=1S/C20H16O4/c1-13(21)15-11-12-17(23-2)16-9-6-10-18(19(15)16)24-20(22)14-7-4-3-5-8-14/h3-12H,1-2H3

InChI Key

KHRSLUNXARRAOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)OC)C=CC=C2OC(=O)C3=CC=CC=C3

Origin of Product

United States

Strategic Methodologies for the Synthesis of 8 Acetyl 5 Methoxynaphthalen 1 Yl Benzoate

Comprehensive Retrosynthetic Analysis of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate (B1203000)

A retrosynthetic analysis of the target molecule, 8-acetyl-5-methoxynaphthalen-1-yl benzoate, allows for the deconstruction of the complex structure into simpler, more readily available starting materials. The primary disconnections are identified at the ester and acetyl functional groups.

The ester linkage is disconnected via a carbon-oxygen bond, leading to two precursor molecules: 5-methoxy-8-acetylnaphthalen-1-ol and benzoyl chloride. Alternatively, the disconnection can be made to reveal 5-methoxynaphthalen-1-yl benzoate and an acetylating agent. The former approach requires a late-stage esterification, while the latter involves a late-stage acylation.

A further disconnection of the acetyl group from 5-methoxy-8-acetylnaphthalen-1-ol through a Friedel-Crafts acylation pathway points to 5-methoxynaphthalen-1-ol (B134530) as a key intermediate. This simplifies the synthetic challenge to the preparation of this strategically functionalized naphthalene (B1677914) core.

Therefore, the most logical synthetic approach involves the initial synthesis of the 5-methoxynaphthalen-1-ol core, followed by sequential esterification and acylation, or vice-versa. The order of these final steps is critical for achieving the desired regioselectivity.

Development and Optimization of Multi-Step Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a multi-step forward synthesis can be devised. The synthesis hinges on the effective construction of the naphthalene precursor and the regioselective introduction of the benzoate and acetyl moieties.

Synthesis of Precursor Naphthalene Substrates with Strategic Functionalization

The key precursor for the synthesis is 5-methoxynaphthalen-1-ol. The synthesis of such substituted naphthalenes can be achieved through various methods, often starting from commercially available naphthalene derivatives. rsc.org Traditional methods may involve electrophilic aromatic substitution, but controlling regioselectivity can be challenging. nih.gov Modern approaches might utilize skeletal editing of heteroarenes like isoquinolines to generate substituted naphthalenes. nih.gov

A plausible route to 5-methoxynaphthalen-1-ol could start from a pre-existing methoxynaphthalene, followed by selective functionalization to introduce the hydroxyl group at the C1 position. The specific choice of starting material and reaction sequence would be optimized to maximize the yield of the desired isomer.

Elaboration of Esterification Protocols for Benzoate Linkage Formation

The formation of the benzoate ester can be accomplished by reacting 5-methoxynaphthalen-1-ol with a benzoylating agent. A common and effective method is the use of benzoyl chloride. kyushu-u.ac.jp The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. For phenols and naphthols, which are less nucleophilic, catalysts are often employed to enhance the reaction rate and yield. niscpr.res.in

Phase transfer catalysts, such as tetra-butyl ammonium (B1175870) chloride, have been shown to be effective in the O-benzoylation of naphthols in a two-phase system, providing good yields at low temperatures. kyushu-u.ac.jp Another approach involves the use of solid catalysts like titanium dioxide (TiO2), which can facilitate the esterification of phenols with acid chlorides under solvent-free conditions, offering an environmentally benign alternative. niscpr.res.in

Catalyst SystemReaction ConditionsTypical Yield (%)Reference
Tetra-butyl ammonium chloride (Phase Transfer Catalyst)Two-phase system (e.g., water/dichloromethane), low temperatureGood kyushu-u.ac.jp
Titanium Dioxide (TiO2)Solvent-free, 25°C~92 niscpr.res.in
Pyridine (B92270) (Base)Anhydrous solvent (e.g., dichloromethane), 0°C to room temperatureVariableGeneral Method

Regioselective and Chemoselective Acylation Strategies for Acetyl Moiety Introduction

The final step in the proposed synthesis is the introduction of the acetyl group at the C8 position of 5-methoxynaphthalen-1-yl benzoate. This is typically achieved through a Friedel-Crafts acylation reaction. wikipedia.orgstudymind.co.uk The choice of acylating agent (e.g., acetyl chloride or acetic anhydride) and Lewis acid catalyst (e.g., AlCl3, FeCl3, or zeolites) is crucial for the success of this reaction. wikipedia.orgresearchgate.net

The regioselectivity of the Friedel-Crafts acylation on the substituted naphthalene ring is directed by the existing methoxy (B1213986) and benzoate groups. The methoxy group is a strong activating group and is ortho-, para-directing. The benzoate group, being an ester, is a deactivating group and is meta-directing. In the 5-methoxynaphthalen-1-yl benzoate intermediate, the C8 position is ortho to the C1-benzoate group and peri to the C5-methoxy group. The interplay of these electronic and steric effects will determine the final position of acylation. The acylation of 2-methoxynaphthalene (B124790) has been studied, and the regioselectivity is influenced by the catalyst and reaction conditions. researchgate.netresearchgate.netkisti.re.kr It is anticipated that the acylation will preferentially occur at one of the activated positions of the naphthalene ring.

CatalystAcylating AgentSolventKey FeaturesReference
Aluminum Chloride (AlCl3)Acetyl ChlorideDichloromethane or NitrobenzeneTraditional, highly active Lewis acid. Stoichiometric amounts often required. wikipedia.org wikipedia.orgstudymind.co.uk
Zeolites (e.g., H-BEA, H-FAU)Acetic AnhydrideVarious organic solventsShape-selective, reusable solid acid catalysts. Can influence regioselectivity. researchgate.net researchgate.netresearchgate.net
Triflic Acid (CF3SO3H)AmidesDichloromethaneStrong Brønsted acid promoter for acylation with less reactive agents. nih.gov nih.gov

Investigation of Catalytic Systems and Reaction Conditions for Enhanced Efficiency

The efficiency of the synthesis of this compound can be significantly improved by optimizing the catalytic systems and reaction conditions for both the esterification and acylation steps.

For the esterification, the use of a reusable solid catalyst like TiO2 not only simplifies the work-up procedure but also aligns with the principles of green chemistry. niscpr.res.in The solvent-free conditions at room temperature further enhance the efficiency and sustainability of this step. niscpr.res.in

In the Friedel-Crafts acylation, the choice of catalyst can dramatically affect the outcome. While traditional Lewis acids like AlCl3 are effective, they often generate significant waste. wikipedia.org The use of solid acid catalysts such as zeolites offers advantages in terms of reusability, reduced waste, and potentially higher regioselectivity due to shape-selective catalysis within their microporous structures. researchgate.netresearchgate.net The reaction conditions, including temperature and solvent, must be carefully controlled to minimize side reactions and maximize the yield of the desired 8-acetyl isomer.

Exploration of Green Chemistry Principles in the Sustainable Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact. Key areas for improvement include the choice of solvents, catalysts, and energy sources.

The use of water as a solvent in certain synthetic steps, such as in the hydrothermal synthesis of naphthalene bisimides, demonstrates a move towards greener reaction media. rsc.org For the esterification step, adopting a solvent-free approach with a recyclable catalyst like TiO2 is a significant advancement in sustainable synthesis. niscpr.res.in

In the acylation step, replacing homogeneous Lewis acids with heterogeneous catalysts like zeolites aligns with green chemistry principles by allowing for catalyst recovery and reuse, thus reducing waste. researchgate.netresearchgate.net Furthermore, exploring alternative energy sources such as microwave irradiation or ultrasonication could potentially reduce reaction times and energy consumption. researchgate.net The development of synthetic routes that proceed under milder, photochemical conditions also represents a promising avenue for greener synthesis of naphthalene derivatives. rsc.org

Scalable Synthetic Approaches for Bulk Material Production of this compound

For the bulk production of this compound, the chosen synthetic route must be efficient, cost-effective, and amenable to large-scale chemical manufacturing processes. The proposed pathway, starting from 5-methoxy-1-naphthol, offers several advantages in this regard. The starting materials are commercially available, which is a crucial factor for industrial-scale synthesis.

The Friedel-Crafts acylation, while a classic reaction, requires careful optimization for large-scale operations. The use of stoichiometric amounts of aluminum chloride can generate significant amounts of waste. Therefore, exploring catalytic alternatives or recycling the Lewis acid would be a key focus for a green and scalable process. The reaction conditions, including solvent, temperature, and reaction time, would need to be rigorously controlled to ensure high yield and purity of the intermediate, 8-acetyl-5-methoxy-1-naphthol, thereby minimizing the need for extensive purification steps.

The subsequent esterification step is generally high-yielding and can be readily scaled up. The use of a non-nucleophilic base and an appropriate solvent system is critical to drive the reaction to completion and to facilitate product isolation. Purification of the final product on a large scale would likely involve recrystallization from a suitable solvent system to achieve the desired purity specifications.

Below is a data table summarizing the proposed scalable synthetic approach with projected yields and key process parameters.

StepReactionKey ReagentsSolventTemperature (°C)Projected Yield (%)
1Friedel-Crafts Acylation5-methoxy-1-naphthol, Acetyl chloride, Aluminum chlorideDichloromethane0 - 2575 - 85
2Esterification8-acetyl-5-methoxy-1-naphthol, Benzoyl chloride, PyridineToluene25 - 5085 - 95

Mechanistic Organic Chemistry and Reactivity of 8 Acetyl 5 Methoxynaphthalen 1 Yl Benzoate

Elucidation of Detailed Reaction Mechanisms for the Formation of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate (B1203000)

The most direct and common method for the synthesis of 8-acetyl-5-methoxynaphthalen-1-yl benzoate is the esterification of its precursor phenol, 8-acetyl-5-methoxynaphthalen-1-ol, with benzoyl chloride. This transformation is a classic example of a nucleophilic acyl substitution.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), in a procedure known as the Schotten-Baumann reaction. youtube.comdoubtnut.com The mechanism proceeds through the following steps:

Deprotonation of the Phenol: The base removes the acidic proton from the hydroxyl group of 8-acetyl-5-methoxynaphthalen-1-ol, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate. doubtnut.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Product Formation: The final product, this compound, is formed. The base used in the reaction also serves to neutralize the hydrogen chloride byproduct. youtube.com

The use of a base like pyridine can also involve the formation of a more reactive acylpyridinium salt intermediate, which is then attacked by the phenoxide. researchgate.net

Investigation of Hydrolysis and Transesterification Pathways of the Benzoate Moiety

The benzoate ester functionality is susceptible to cleavage via hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Hydrolysis:

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The carbonyl oxygen of the ester is first protonated by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, the 8-acetyl-5-methoxynaphthalen-1-ol is eliminated and the protonated benzoic acid is formed. Deprotonation yields benzoic acid and regenerates the acid catalyst. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgquora.com This intermediate then expels the 8-acetyl-5-methoxynaphthoxide leaving group. An acid-base reaction follows, where the better leaving group (the phenoxide) deprotonates the newly formed benzoic acid, yielding a carboxylate salt and 8-acetyl-5-methoxynaphthalen-1-ol. An acidic workup is required to protonate the carboxylate and obtain the final benzoic acid product. quora.comrsc.orgcdnsciencepub.com

Transesterification:

Transesterification involves the conversion of the benzoate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. asianpubs.orgrsc.org For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl benzoate and 8-acetyl-5-methoxynaphthalen-1-ol. The reaction is typically an equilibrium process, and using a large excess of the reactant alcohol can drive it to completion. ucla.edu

Alcohol (Nucleophile)CatalystRelative Reaction Rate (Predicted)
MethanolH₂SO₄High
EthanolH₂SO₄Moderate-High
IsopropanolH₂SO₄Moderate
tert-ButanolH₂SO₄Low
MethanolNaOCH₃Very High
EthanolNaOCH₂CH₃High

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core of this compound

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the naphthalene core is determined by the directing effects of the three substituents. wikipedia.org

-OCH₃ (Methoxy group) at C5: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. organicchemistrytutor.comyoutube.com It will strongly direct incoming electrophiles to the C4 and C6 positions.

-OCOPh (Benzoate group) at C1: The ester group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the ring through resonance, making the ring less nucleophilic. libretexts.org

-COCH₃ (Acetyl group) at C8: Similar to the benzoate, the acetyl group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. libretexts.org

The powerful activating effect of the methoxy (B1213986) group will dominate the directing effects. Therefore, electrophilic substitution is most likely to occur on the ring containing the methoxy group. The C6 position is para to the methoxy group and the C4 position is ortho. Both are activated. However, the C4 position is also sterically hindered by the peri-positioned acetyl group at C8. Thus, electrophilic attack is most favored at the C6 position . Attack at the C2 and C3 positions is also possible but less favored. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield the 6-substituted product as the major isomer. uomustansiriyah.edu.iqstackexchange.com

SubstituentPositionEffect on ReactivityDirecting Effect
-OCH₃C5ActivatingOrtho, Para (to C4, C6)
-OCOPhC1DeactivatingMeta (to C2, C4)
-COCH₃C8DeactivatingMeta (to C7)

Nucleophilic Addition and Condensation Reactions Involving the Acetyl Carbonyl Group

The carbonyl carbon of the acetyl group at C8 is electrophilic and will undergo nucleophilic addition reactions. ncert.nic.inlibretexts.orgyoutube.com

Reduction: The acetyl group can be reduced to a secondary alcohol (1-(5-methoxy-8-(benzoyloxy)naphthalen-1-yl)ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the benzoate ester.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (RMgX), will produce a tertiary alcohol after an acidic workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, would yield a cyanohydrin.

The α-protons on the methyl part of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. mdpi.comnih.gov

Aldol (B89426) Condensation: In the presence of a base, the enolate can react with an aldehyde or ketone (including another molecule of the starting material in a self-condensation) to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone. cdnsciencepub.comresearchgate.net

Claisen-Schmidt Condensation: A mixed aldol condensation with an aromatic aldehyde that cannot enolize, such as benzaldehyde, would yield a chalcone-like product.

Radical Reactions and Photochemical Transformations of this compound

The study of radical and photochemical reactions of this specific molecule would require experimental investigation. However, some potential transformations can be postulated.

Radical Reactions: The molecule does not possess particularly weak C-H bonds that would make it highly susceptible to common radical reactions like benzylic halogenation. Under harsh conditions, radical reactions could occur on the aromatic rings, but these are generally not selective.

Photochemical Transformations: Aromatic ketones and naphthalene derivatives are known to be photochemically active. tubitak.gov.tr Upon absorption of UV light, the acetyl carbonyl group could be excited to a triplet state. This excited state could potentially abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. tubitak.gov.tr The naphthalene ring system itself can undergo photochemical reactions, such as cycloadditions, although the presence of substituents will influence the reactivity. nih.govmdpi.com The benzoate ester could also potentially undergo photo-Fries rearrangement, although this is more common for phenyl esters where the ester is directly attached to the photoreactive ring.

Rearrangement Reactions and Tautomeric Equilibria Studies

Rearrangement Reactions: Under normal conditions, this compound is not expected to undergo significant molecular rearrangements. The carbon skeleton is stable, and common rearrangements like the Beckmann, Baeyer-Villiger, or Claisen rearrangements are not applicable to this structure or would require specific reagents and conditions that transform the existing functional groups first.

Tautomeric Equilibria: The primary tautomeric equilibrium to consider is the keto-enol tautomerism of the acetyl group. The acetyl group exists in equilibrium between its keto form and its enol form. chemistrylearner.commasterorganicchemistry.com For simple ketones, this equilibrium overwhelmingly favors the keto form. chemistrysteps.com The stability of the aromatic naphthalene system means that enolization will not disrupt a highly stabilized system as it would in, for example, phenol. Therefore, the concentration of the enol tautomer at equilibrium is expected to be extremely low. masterorganicchemistry.com

Advanced Spectroscopic and Crystallographic Methods for Structural Elucidation of 8 Acetyl 5 Methoxynaphthalen 1 Yl Benzoate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 8-Acetyl-5-methoxynaphthalen-1-yl benzoate (B1203000), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) core, the benzoate group, the acetyl moiety, and the methoxy (B1213986) group. The aromatic region will be complex due to the coupling between adjacent protons on both the naphthalene and benzoate rings. The acetyl protons will likely appear as a sharp singlet, as will the methoxy protons, but at different chemical shifts.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the acetyl and benzoate groups are expected to resonate at low field. The aromatic carbons will appear in a specific range, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing acetyl and benzoate groups.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known chemical shifts of similar structural motifs.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthalene Ring
C1 - ~148.0
C2 ~7.5 (d) ~122.0
C3 ~7.6 (t) ~128.0
C4 ~7.9 (d) ~120.0
C4a - ~127.0
C5 - ~158.0
C6 ~7.0 (d) ~105.0
C7 ~7.7 (d) ~130.0
C8 - ~132.0
C8a - ~125.0
Acetyl Group
C=O - ~202.0
CH₃ ~2.7 (s) ~27.0
Methoxy Group
OCH₃ ~4.0 (s) ~56.0
Benzoate Group
C=O - ~165.0
C1' - ~130.0
C2'/C6' ~8.2 (d) ~130.5
C3'/C5' ~7.5 (t) ~129.0

Note: This data is hypothetical and for illustrative purposes.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene and benzoate rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This experiment would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC correlations would be expected from the acetyl protons to the acetyl carbonyl carbon and the C8 of the naphthalene ring. Similarly, correlations from the methoxy protons to C5 of the naphthalene ring would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. In this compound, NOESY could reveal through-space interactions between the protons of the acetyl group and the proton at C7, as well as between the protons of the benzoate ring and the protons on the naphthalene core, helping to define the preferred conformation of the molecule in solution. Studies on peri-substituted naphthalenes have shown that NOESY is effective in determining the relative orientation of substituents. nih.gov

Expected Key 2D-NMR Correlations for this compound

2D-NMR Experiment Correlating Nuclei Structural Information
COSY H2-H3, H3-H4, H6-H7 Confirms proton connectivity on the naphthalene ring.
H2'/H6'-H3'/H5', H3'/H5'-H4' Confirms proton connectivity on the benzoate ring.
HSQC C2-H2, C3-H3, C4-H4, C6-H6, C7-H7 Assigns protonated carbons of the naphthalene ring.
C(acetyl-CH₃)-H(acetyl-CH₃) Assigns the acetyl methyl carbon.
C(methoxy-OCH₃)-H(methoxy-OCH₃) Assigns the methoxy carbon.
C2'/C6'-H2'/H6', C3'/C5'-H3'/H5', C4'-H4' Assigns protonated carbons of the benzoate ring.
HMBC H(acetyl-CH₃) to C(acetyl-C=O), C8 Connects the acetyl group to the naphthalene ring at C8.
H(methoxy-OCH₃) to C5 Connects the methoxy group to the naphthalene ring at C5.
H2 to C4, C8a Confirms connectivity within the naphthalene ring.
H2'/H6' to C(benzoate-C=O), C4' Confirms connectivity within the benzoate ring.
NOESY H7 to H(acetyl-CH₃) Indicates spatial proximity and preferred conformation.

Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes and conformational changes in molecules. For this compound, rotation around the C1-O bond and the ester linkage could lead to different conformers. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. By analyzing the spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes.

Mass Spectrometric (MS) Fragmentation Pathways and High-Resolution Data Analysis for Elemental Composition

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion and its fragments with high accuracy.

The molecular formula of this compound is C₂₀H₁₆O₄, with a calculated molecular weight of 320.1049 g/mol . HRMS would confirm this elemental composition.

The fragmentation of aromatic esters in mass spectrometry often involves cleavage of the ester bond. chemicalbook.com For this compound, several key fragmentation pathways can be predicted:

Loss of the benzoyl group : Cleavage of the C-O bond of the ester can lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and an 8-acetyl-5-methoxynaphthoxy radical. The benzoyl cation is a common and stable fragment for benzoate esters and is often the base peak. nih.gov

Loss of benzoic acid : A rearrangement reaction could lead to the elimination of a neutral benzoic acid molecule (C₇H₆O₂, m/z 122), resulting in a radical cation of 8-acetyl-5-methoxynaphthyne.

Cleavage of the acetyl group : Loss of the acetyl group as a radical (CH₃CO•, m/z 43) from the molecular ion would result in an ion at m/z 277.

Loss of a methyl radical from the acetyl group : This would lead to a fragment at m/z 305.

Tandem mass spectrometry (MS/MS) is used to further fragment specific ions from the initial mass spectrum, providing more detailed structural information. By selecting a precursor ion (e.g., the molecular ion or a major fragment ion) and subjecting it to collision-induced dissociation (CID), a spectrum of product ions is generated. This technique would be invaluable in confirming the proposed fragmentation pathways for this compound and in differentiating it from potential isomers. For example, fragmentation of the ion at m/z 277 (after loss of the acetyl radical) could help to confirm the substitution pattern on the naphthalene ring.

Ion mobility spectrometry (IMS) coupled with mass spectrometry separates ions in the gas phase based on their size, shape, and charge. This technique can be used to separate and characterize different conformers of a molecule that may not be distinguishable by mass spectrometry alone. For this compound, different rotational conformers could have slightly different collision cross-sections in the gas phase, allowing for their separation and individual analysis by IMS-MS. This would provide valuable insights into the gas-phase structure and conformational flexibility of the molecule.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

C=O stretching (ester) : A strong band around 1720-1740 cm⁻¹.

C=O stretching (ketone) : A strong band around 1680-1700 cm⁻¹.

C-O stretching (ester and ether) : Bands in the region of 1000-1300 cm⁻¹.

Aromatic C=C stretching : Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching : Bands above 3000 cm⁻¹.

Aliphatic C-H stretching (acetyl and methoxy) : Bands just below 3000 cm⁻¹.

The Raman spectrum would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the naphthalene and benzene (B151609) rings would be prominent.

By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure.

Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O stretch 1720-1740
Ketone C=O stretch 1680-1700
Ether C-O stretch 1200-1275 (asymmetric), 1000-1075 (symmetric)
Aromatic Rings C=C stretch 1450-1600
Aromatic Rings C-H stretch >3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, a UV-Vis spectrum would be expected to display characteristic absorption bands corresponding to π → π* and n → π* transitions. The naphthalene and benzoate rings contain extensive π-conjugated systems, which typically result in strong absorptions in the UV region.

The methoxy (-OCH₃) and acetyl (-COCH₃) substituents on the naphthalene ring, as well as the ester linkage, would influence the electronic distribution and, consequently, the absorption maxima (λ_max) and molar absorptivity (ε). The electron-donating methoxy group and the electron-withdrawing acetyl and benzoate groups would likely cause shifts in the absorption bands compared to unsubstituted naphthalene.

A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and recording the absorbance across a range of wavelengths (typically 200-800 nm). The resulting spectrum would provide insights into the extent of conjugation and the electronic environment of the chromophores. However, at present, specific experimental UV-Vis spectral data for this compound, including λ_max values and corresponding molar absorptivities, are not available in peer-reviewed literature.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

Transition Type Expected Wavelength Range (nm) Solvent Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* (Naphthalene) 220-350 Ethanol High
π → π* (Benzoyl) 230-280 Ethanol Moderate to High
n → π* (Carbonyl) 300-350 Ethanol Low

Note: This table is illustrative and based on general principles of UV-Vis spectroscopy for similar aromatic compounds. Actual experimental data is not currently available.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would yield a wealth of information, including bond lengths, bond angles, and torsion angles, thereby confirming its molecular conformation in the solid state.

The crystallographic data would also reveal the spatial orientation of the naphthalene ring system relative to the benzoate group. This would be crucial for understanding the steric and electronic interactions between these two major components of the molecule. A search of crystallographic databases indicates that the crystal structure for this specific compound has not yet been determined and reported. While crystal structures for related naphthalene derivatives exist, direct extrapolation of these findings to this compound is not possible. eurjchem.comnih.govresearchgate.net

Analysis of Crystal Packing Motifs and Intermolecular Hydrogen Bonding Networks

Should a single crystal of this compound be grown and analyzed, the resulting data would allow for a detailed examination of its crystal packing. This involves identifying the repeating patterns and motifs through which the molecules arrange themselves in the crystal lattice.

Given the molecular structure, potential intermolecular interactions could include C-H···O hydrogen bonds involving the oxygen atoms of the acetyl, methoxy, and benzoate groups, and the aromatic C-H donors. Additionally, π-π stacking interactions between the aromatic naphthalene and benzoate rings of adjacent molecules would likely play a significant role in stabilizing the crystal structure. The analysis would involve identifying the geometry and energetics of these interactions to understand the supramolecular assembly.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. A systematic study of the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction and differential scanning calorimetry.

Co-crystallization involves crystallizing the target molecule with a second component (a coformer) to create a new crystalline solid with a unique structure and potentially improved properties. Studies in this area for this compound could explore the use of various coformers to modulate its solid-state properties. Currently, there are no published studies on either the polymorphism or co-crystallization of this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Computational and Theoretical Chemistry of 8 Acetyl 5 Methoxynaphthalen 1 Yl Benzoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the intrinsic properties of molecules. These methods provide a theoretical framework for understanding the electronic structure, optimizing molecular geometry, and determining the energetics of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate (B1203000).

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Properties and Reactivity Indices for 8-Acetyl-5-methoxynaphthalen-1-yl benzoate

ParameterValueUnit
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV
Electronegativity (χ)Data not availableeV
Chemical Hardness (η)Data not availableeV
Global Electrophilicity Index (ω)Data not availableeV

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded representation of charge. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the EPS map would highlight the electronegative oxygen atoms of the acetyl and benzoate groups as regions of high electron density, while the hydrogen atoms would be associated with more positive potential. This information is crucial for understanding intermolecular interactions and predicting sites of reaction.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape of this compound. This would reveal the different shapes the molecule can adopt due to the rotation of its single bonds and the relative populations of these conformers at a given temperature. Furthermore, MD simulations can shed light on the molecule's solution-phase behavior, including its interactions with solvent molecules and its solvation dynamics.

Theoretical Elucidation of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry can be used to theoretically investigate potential reaction pathways for this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation barrier, a key determinant of the reaction rate. This type of analysis can provide valuable insights into the mechanisms of reactions involving this compound, such as hydrolysis of the ester linkage or reactions at the acetyl group.

Prediction of Spectroscopic Parameters from First Principles Calculations for Comparative Analysis

First principles calculations can be used to predict various spectroscopic parameters for this compound. For instance, theoretical calculations can simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimentally obtained spectra for validation of the computational model and to aid in the interpretation of experimental data. For example, calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum to assign specific vibrational modes to different functional groups within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC=O stretch (acetyl)Data not available cm⁻¹
C=O stretch (benzoate)Data not available cm⁻¹
C-O stretchData not available cm⁻¹
UV-Vis SpectroscopyλmaxData not available nm
¹H NMR Spectroscopyδ (aromatic protons)Data not available ppm
δ (acetyl protons)Data not available ppm
δ (methoxy protons)Data not available ppm
¹³C NMR Spectroscopyδ (carbonyl carbons)Data not available ppm
δ (aromatic carbons)Data not available ppm

Note: Predicted values are highly dependent on the computational method and solvent model employed.

In Silico Molecular Recognition and Docking Studies with Hypothetical Interaction Sites

In silico molecular recognition studies for this compound would involve computational methods to predict its binding mode and affinity towards hypothetical biological targets. Molecular docking is the most common technique used for this purpose. japsonline.comwikipedia.org This process involves two main steps: first, a search algorithm explores various possible conformations and orientations (poses) of the ligand within the target's binding site, and second, a scoring function evaluates each pose to estimate the binding affinity. mdpi.comnih.gov

Given the structural features of this compound, which includes a naphthalene (B1677914) core, an acetyl group, a methoxy (B1213986) group, and a benzoate ester, several classes of proteins could be considered as hypothetical interaction sites. For instance, naphthalene derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. japsonline.comsemanticscholar.org Similarly, compounds containing ester linkages are often studied as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to nerve function and a target in Alzheimer's disease research. nih.govwikipedia.org

A hypothetical docking study could, therefore, be designed to evaluate the binding potential of this compound against human COX-2 and human AChE.

Methodology of a Hypothetical Docking Study:

Preparation of the Ligand and Receptors: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Crystal structures of the hypothetical protein targets, such as human COX-2 (e.g., PDB ID: 5F19) and human AChE (e.g., PDB ID: 4EY7), would be obtained from the Protein Data Bank. researchgate.net These structures would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Defining the Binding Site: The active site, or binding pocket, of each protein would be identified. This is typically the region where the natural substrate or a known inhibitor binds. A grid box would be generated around this site to define the search space for the docking algorithm.

Docking Simulation: Using a molecular docking program like AutoDock Vina, the ligand would be docked into the defined binding site of each target protein. The software's search algorithm would explore various rotational and translational degrees of freedom of the ligand to find the most favorable binding poses. ijsrp.org

Analysis of Results: The primary output is the binding affinity, usually reported in kcal/mol, which is calculated by the scoring function. nih.gov A more negative value indicates a stronger predicted binding interaction. The best-scoring poses are then visually analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Hypothetical Research Findings:

Following the simulation, the results could be compiled to compare the binding potential of this compound with the two hypothetical targets. The binding affinities would provide a quantitative measure of this potential.

Interactive Data Table: Hypothetical Docking Scores

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)
This compoundCyclooxygenase-2 (COX-2)5F19-9.2
This compoundAcetylcholinesterase (AChE)4EY7-10.5
Naproxen (Control)Cyclooxygenase-2 (COX-2)5F19-8.8
Donepezil (Control)Acetylcholinesterase (AChE)4EY7-11.1

In this hypothetical scenario, this compound shows a strong predicted binding affinity for both targets, with a particularly favorable score for Acetylcholinesterase.

A detailed analysis of the binding poses would reveal the specific amino acid residues involved in the interaction. For instance, the naphthalene ring might engage in hydrophobic and pi-pi stacking interactions within a hydrophobic pocket of the enzyme's active site. The oxygen atoms of the acetyl, methoxy, and ester groups could act as hydrogen bond acceptors, forming crucial connections with amino acid residues like serine or tyrosine.

Interactive Data Table: Hypothetical Molecular Interactions

Target ProteinInteracting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2) Val523, Leu352, Tyr385Hydrophobic Interaction
Arg120, Ser530Hydrogen Bond
Phe518, Trp387Pi-Pi Stacking
Acetylcholinesterase (AChE) Trp84, Phe330Pi-Pi Stacking
Ser200, Tyr121Hydrogen Bond
Trp279, Tyr334Hydrophobic Interaction

These detailed in silico studies, although hypothetical, illustrate a rational approach to identifying the potential biological relevance of a novel chemical compound. The predictions of binding affinity and specific molecular interactions provide a strong foundation for subsequent experimental validation, such as enzyme inhibition assays, to confirm the computational findings.

Chemical Transformations and Derivatization Strategies for 8 Acetyl 5 Methoxynaphthalen 1 Yl Benzoate

The molecular architecture of 8-acetyl-5-methoxynaphthalen-1-yl benzoate (B1203000) presents a number of reactive sites amenable to chemical modification. These include the acetyl group, the electron-rich naphthalene (B1677914) core, and the benzoate ester linkage. Strategic manipulation of these functionalities allows for the generation of a diverse array of derivatives with potentially novel properties.

Exploration of Advanced Applications in Material Science and Photochemistry Chemical and Theoretical Perspectives

Theoretical Investigation of Optoelectronic Properties and Potential as Fluorescent Probes or Chromophores

The optoelectronic properties of naphthalene (B1677914) derivatives are intrinsically linked to the π-conjugated system of the naphthalene core. nih.gov The introduction of functional groups such as acetyl, methoxy (B1213986), and benzoate (B1203000) can significantly modulate these properties. The methoxy group, being an electron-donating group, and the acetyl group, an electron-withdrawing group, can create a "push-pull" system across the naphthalene scaffold. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for many fluorescent probes and chromophores. mdpi.com

Naphthalene derivatives are known to be excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability. nih.gov The fluorescence properties of naphthalene compounds can be tuned by the introduction of various functional groups. For instance, acetylation has been shown to cause a red shift in the luminescence of some naphthalene derivatives. niscpr.res.in The rigid and planar structure of the naphthalene moiety, combined with its large π-electron conjugation, often results in high quantum yields and excellent photostability. nih.gov

The potential of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate as a fluorescent probe lies in its sensitivity to the local environment. Changes in solvent polarity, for example, could alter the degree of ICT and thus the fluorescence emission wavelength and intensity, making it a potential sensor for microenvironmental changes. nih.gov

Table 1: Theoretical Optoelectronic Properties of Functionalized Naphthalene Derivatives

PropertyInfluence of Functional GroupsPotential Application
Absorption/Emission Wavelength Electron-donating (methoxy) and electron-withdrawing (acetyl) groups can lead to a red shift.Tunable chromophores and fluorescent labels.
Quantum Yield The rigid naphthalene core generally promotes high quantum yields.Bright fluorescent probes for imaging.
Solvatochromism The push-pull nature of the substituents can induce solvatochromic shifts in fluorescence.Environmental sensors.
Photostability The aromatic naphthalene system contributes to good photostability.Long-lasting fluorescent materials.

Research into the Use of this compound as a Building Block for Functional Materials

Naphthalene-based compounds are versatile building blocks for a wide range of functional materials, including polymers and supramolecular structures. thieme-connect.demdpi.com The functional groups on this compound offer several handles for polymerization and incorporation into larger molecular architectures.

The benzoate group, for instance, could be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. Alternatively, the acetyl group could be a site for further chemical modification to introduce polymerizable functionalities. The naphthalene core itself imparts desirable properties to polymers, such as high thermal stability and specific optical and electronic characteristics. mdpi.comnih.gov

Naphthalene-based polymers have been synthesized for applications such as gas adsorption and as catalytic supports. mdpi.comnih.govresearchgate.net For example, porous polyaminal-linked polymers based on naphthalene have shown excellent CO2 uptake. mdpi.comnih.gov The introduction of a naphthalene moiety into a polymer network can enhance porosity and adsorption capabilities. mdpi.com Furthermore, naphthalene-containing polymers have been utilized in the fabrication of organic light-emitting diodes (OLEDs). mdpi.com

Table 2: Potential Functional Materials Derived from Naphthalene-Based Building Blocks

Material TypeSynthetic StrategyPotential Properties
Polyesters/Polyamides Polycondensation via the benzoate group (after hydrolysis).High thermal stability, specific optical properties.
Porous Organic Polymers Incorporation as a monomer in network-forming reactions.Gas storage and separation, catalysis.
Conjugated Polymers Polymerization through functionalized naphthalene units.Organic electronics (OLEDs, OFETs).
Supramolecular Assemblies Self-assembly through non-covalent interactions.Sensors, smart materials.

Photochemical Reactions, Photoisomerization, and Photocyclization Studies of this compound

The photochemistry of naphthalene derivatives is a rich field of study. The acetyl group in this compound makes it a candidate for various photochemical reactions. For instance, the photoacylation of 1,4-quinones with aldehydes is a known photochemical transformation. mdpi.com While the specific photoreactivity of this compound has not been detailed, related acetylated aromatic compounds can undergo photoreduction or Norrish-type reactions.

Photoisomerization is another potential photochemical pathway, particularly if the molecule were modified to contain a photoswitchable unit like an azobenzene. In such a system, the naphthalene moiety could act as a photosensitizer or its fluorescence could be modulated by the isomerization state of the photoswitch. nih.gov

Photocyclization reactions are also a possibility. For example, intramolecular [2+2] cycloaddition reactions have been observed in crystals of naphthalene acrylic acids, leading to the formation of cyclobutane derivatives. rsc.org The specific arrangement of molecules in the solid state would be crucial for such a reaction to occur with this compound.

Energy Transfer Mechanisms and Interaction with Luminescent Systems

Naphthalene derivatives are frequently employed in studies of energy transfer, particularly Förster Resonance Energy Transfer (FRET). rsc.orgnih.govlibretexts.org FRET is a non-radiative energy transfer process between a donor and an acceptor chromophore, and its efficiency is highly dependent on the distance between the two. nih.gov The naphthalene moiety, with its characteristic absorption and emission spectra in the UV-A and near-UV region, can act as an efficient energy donor to a suitable acceptor molecule that absorbs light at longer wavelengths. rsc.orgnih.gov

In a FRET system, this compound could potentially serve as the donor. The energy absorbed by the naphthalene core could be transferred to a nearby acceptor dye, leading to quenching of the naphthalene fluorescence and sensitized emission from the acceptor. This principle is widely used in the development of fluorescent probes and biosensors. nih.gov

The efficiency of energy transfer would be influenced by the spectral overlap between the emission of the naphthalene derivative and the absorption of the acceptor, as well as their relative orientation and distance. bachem.com Studies on covalently linked donor-acceptor pairs, where one of the components is a naphthalene derivative, have demonstrated efficient FRET. rsc.org

Table 3: Parameters for a Hypothetical FRET System with a Naphthalene Derivative as Donor

ParameterDescriptionImportance for FRET
Donor Emission Spectrum The fluorescence spectrum of the naphthalene derivative.Must overlap with the acceptor's absorption spectrum.
Acceptor Absorption Spectrum The absorption spectrum of the energy acceptor.Determines the efficiency of energy transfer.
Förster Distance (R₀) The distance at which FRET efficiency is 50%.A characteristic of the donor-acceptor pair. libretexts.org
Quantum Yield of Donor The efficiency of the donor's fluorescence.Higher quantum yield generally leads to better FRET.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct well-ordered, functional architectures. rsc.orgrsc.org Naphthalene diimides (NDIs), which share the naphthalene core, are well-known for their ability to self-assemble into various nanostructures. thieme-connect.comnih.govnih.govresearchgate.netnih.gov

Although this compound is not an NDI, it possesses features that could drive self-assembly. The planar and aromatic naphthalene core is prone to π-π stacking interactions. rsc.org The ester and acetyl groups contain polar carbonyl functionalities that could participate in dipole-dipole interactions or hydrogen bonding if a suitable hydrogen bond donor is present.

The self-assembly of functionalized naphthalene derivatives can lead to the formation of nanofibers, vesicles, and gels. rsc.orgnih.gov For example, acylhydrazone functionalized naphthalene has been shown to form supramolecular gels that can act as fluorescent sensors. rsc.org The morphology and properties of the resulting supramolecular structures are highly dependent on the nature of the substituents and the solvent conditions. nih.gov The ability of 1,8-dihydroxy naphthalene to self-assemble with boronic acids and 4,4′-bipyridine to form stable host-guest complexes further illustrates the versatility of the naphthalene scaffold in supramolecular chemistry. mdpi.com

Future Research Trajectories and Unaddressed Challenges in 8 Acetyl 5 Methoxynaphthalen 1 Yl Benzoate Research

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The exploration of stereoisomers is a cornerstone of modern chemistry, yet the stereoselective synthesis of complex molecules like 8-acetyl-5-methoxynaphthalen-1-yl benzoate (B1203000) remains a formidable challenge. chiralpedia.comresearchgate.net Future research must focus on developing synthetic pathways that can control the three-dimensional arrangement of the molecule's constituent parts, particularly if chiral centers are introduced into the acetyl or benzoate moieties or if atropisomers are targeted.

A primary challenge lies in the design of catalysts that can effectively induce asymmetry in the formation of key bonds. worldscientific.comacs.org Research should be directed towards both organocatalytic and organometallic approaches to achieve high levels of enantioselectivity. chemrxiv.org The development of novel chiral ligands for transition metal catalysts or the application of chiral phosphoric acids could provide the necessary steric and electronic influence to favor the formation of one enantiomer over the other. acs.orgacs.org Furthermore, the use of chiral auxiliaries, temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction, represents another viable avenue. mdpi.com

Future investigations would involve screening various catalysts and reaction conditions to optimize for both yield and enantiomeric excess. The evolution of predictive models, combining experimental data with computational insights, will be crucial in navigating the vast chemical space to identify optimal synthetic strategies. researchgate.netrsc.org

Table 1: Hypothetical Outcomes of a Catalytic Enantioselective Acylation This interactive table illustrates potential results from screening different types of chiral catalysts for the synthesis of a hypothetical chiral analog of 8-acetyl-5-methoxynaphthalen-1-yl benzoate.

Catalyst TypeChiral Ligand/AuxiliarySolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
Organometallic (Rhodium)Chiral PhosphineDichloromethane258592
Organometallic (Palladium)Chiral DiamineToluene07885
OrganocatalystChiral Phosphoric AcidHexane-209195
Chiral AuxiliaryEvans AuxiliaryTetrahydrofuran-7895>99

Advanced Computational Modeling for Complex Chemical Systems and Reaction Environments

Computational chemistry offers powerful tools to investigate reaction mechanisms and predict molecular properties, providing insights that are often difficult to obtain through experiments alone. mdpi.com For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can elucidate the intricate details of its formation and behavior. coe.edunih.govstackexchange.com

Future computational studies should focus on mapping the potential energy surfaces for various synthetic routes. stackexchange.com This would involve calculating the energies of reactants, transition states, intermediates, and products to identify the most energetically favorable reaction pathways. umn.eduacs.org Such calculations can help rationalize experimentally observed outcomes and guide the design of more efficient syntheses by identifying rate-determining steps and potential side reactions. researchgate.net The integration of artificial intelligence (AI) and machine learning with computational algorithms could further accelerate these investigations. mdpi.com

Moreover, modeling the reaction environment by including explicit solvent molecules or using continuum solvation models will be critical for achieving accurate predictions. researchgate.net These models can simulate how the solvent influences the stability of different species and the energy barriers of reaction steps, leading to a more realistic representation of the chemical system. mdpi.comresearchgate.net

Table 2: Hypothetical DFT Calculation Data for a Key Synthetic Step This interactive table shows sample data that could be generated from DFT calculations to compare two potential reaction pathways (Pathway A vs. Pathway B) for the formation of the ester linkage.

ParameterPathway APathway BUnit
Activation Energy (Ea)25.419.8kcal/mol
Transition State GeometryPlanarTetrahedral-
Reaction Enthalpy (ΔH)-15.2-18.5kcal/mol
Predicted Rate-Determining StepAcylium ion formationNucleophilic attack-

Exploration of Non-Covalent Interactions and Crystal Engineering Principles

The solid-state structure of a molecule, governed by non-covalent interactions, dictates many of its bulk properties, including solubility, melting point, and stability. rsc.orgrsc.org Crystal engineering focuses on understanding and utilizing these interactions to design crystalline materials with desired properties. researchgate.net For this compound, a systematic investigation into its crystal packing and the underlying non-covalent forces is a crucial future research direction.

The molecular structure features several groups capable of participating in non-covalent interactions: the aromatic naphthalene (B1677914) and benzoate rings can engage in π-π stacking, the carbonyl and methoxy (B1213986) oxygen atoms can act as hydrogen bond acceptors, and various C-H bonds can serve as weak hydrogen bond donors. mdpi.comwikipedia.org Future work should involve synthesizing and crystallizing the compound and its derivatives, followed by detailed analysis of their crystal structures using single-crystal X-ray diffraction. nih.govresearchgate.net

Table 3: Predicted Non-Covalent Interactions in the Crystal Lattice This interactive table provides a hypothetical summary of the types and calculated energies of non-covalent interactions that could stabilize the crystal structure of this compound.

Interaction TypeInteracting GroupsPredicted Energy (kcal/mol)Primary Role in Crystal Packing
π-π StackingNaphthalene-Benzene Rings2.0 - 5.0Formation of stacked columns
C-H···O Hydrogen BondAromatic C-H and Carbonyl O1.0 - 2.5Linking molecules into sheets
C-H···π InteractionMethyl C-H and Naphthalene Ring1.0 - 2.0Stabilizing layered structures
van der Waals ForcesOverall Molecular SurfaceVariableOverall cohesion and space-filling

Integration into Advanced Chemical Methodologies, Microfluidics, and Analytical Platforms

The synthesis and analysis of this compound can be significantly enhanced by adopting modern chemical technologies. Microfluidic reactors, in particular, offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and reduced consumption of reagents. magtech.com.cnelveflow.com

Future research should explore the implementation of this compound's synthesis in continuous-flow microfluidic systems. nih.gov This would enable rapid screening of a wide range of reaction conditions (e.g., temperature, residence time, reagent ratios) to quickly identify optimal parameters for yield and purity. researchgate.netacs.org The integration of in-line analytical techniques, such as spectroscopy or mass spectrometry, would allow for real-time monitoring and automated optimization of the process. acs.org

Furthermore, the development of advanced analytical platforms is essential for the comprehensive characterization of the compound. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the structure, assessing purity, and identifying any byproducts. talentedladiesclub.comsolubilityofthings.comtheindustryleaders.org The use of miniaturized and automated analytical systems can increase throughput and provide more reliable data. acs.org

Table 4: Hypothetical Comparison of Synthesis Methodologies This interactive table contrasts the potential outcomes of synthesizing this compound using traditional batch methods versus a microfluidic flow system.

ParameterTraditional Batch SynthesisMicrofluidic Flow Synthesis
Reaction Time6 - 12 hours5 - 30 minutes
Reagent ConsumptionGram scaleMilligram scale
Heat TransferInefficient, potential hotspotsHighly efficient, uniform temperature
Process ControlLimitedPrecise and automated
Yield OptimizationSlow, iterativeRapid, high-throughput
Purity of Crude Product85%95%

Synergistic Research Combining Synthetic, Spectroscopic, and Computational Approaches for Deeper Understanding

The most profound understanding of this compound will emerge from a synergistic approach that integrates synthetic, spectroscopic, and computational methods. nih.gov Each methodology provides a unique perspective, and their combination allows for a comprehensive validation of findings and a more complete picture of the molecule's behavior.

Future research programs should be designed around a feedback loop where computational predictions guide synthetic efforts. For example, DFT calculations could predict which synthetic route is most promising or which catalyst is likely to be most effective, thereby reducing the amount of trial-and-error experimentation required. researchgate.netnih.gov

Conversely, experimental results provide the necessary data to validate and refine computational models. Spectroscopic analysis (e.g., NMR, IR, UV-Vis) of synthesized compounds and intermediates can confirm structures predicted by theory and provide insights into electronic properties. nih.govresearchgate.net Ultrafast spectroscopy could be used to study excited-state dynamics, with the results being interpreted and explained through time-dependent DFT (TD-DFT) calculations. This iterative process of prediction, synthesis, and characterization will accelerate discovery and lead to a much deeper and more robust understanding of the chemical system. nih.gov

Table 5: Illustrative Synergistic Research Workflow This interactive table outlines how different research methodologies can be combined in a feedback loop to study this compound.

Research PhaseComputational ApproachSynthetic ApproachAnalytical/Spectroscopic Approach
1. Design Predict reaction pathways and catalyst performance (DFT).Propose target structures and synthetic routes.-
2. Execution Refine models based on initial results.Synthesize compound using predicted optimal conditions.Monitor reaction progress (in-line IR, HPLC).
3. Validation Calculate spectroscopic properties (NMR, UV-Vis).Purify and isolate the final product.Characterize structure and purity (NMR, MS, X-ray).
4. Understanding Model non-covalent interactions and crystal packing.Synthesize derivatives for structure-property studies.Investigate solid-state properties and photophysics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Acetyl-5-methoxynaphthalen-1-yl benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 8-acetyl-5-methoxynaphthalen-1-ol with benzoyl chloride under anhydrous conditions. Optimization includes:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Temperature Control : Maintain 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature.
  • Solvent System : Dichloromethane or THF is preferred due to their inertness and solubility properties.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) yields high-purity product .

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound, and what software is recommended for refinement?

  • Methodological Answer :

  • Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXT (intrinsic phasing) for initial model generation.
  • Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or via riding models.
  • Validation : Check for residual electron density and R-factor convergence (target: R₁ < 0.05). SHELX software is widely validated for small-molecule crystallography .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min. Calibrate with a reference standard.
  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode for enhanced specificity. Monitor m/z transitions corresponding to the molecular ion [M+H]⁺.
  • Validation : Assess linearity (R² > 0.995), LOD/LOQ, and recovery rates (85–115%) .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data related to the bioactivity of 8-Acetyl-5-methoxylnaphthalen-1-yl benzoate derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically review experimental protocols (e.g., cell lines, assay conditions) to identify variability sources.
  • Dose-Response Studies : Replicate experiments across multiple concentrations to establish reproducibility.
  • Mechanistic Studies : Use knockout models or enzyme inhibitors to isolate pathways (e.g., cytochrome P450 interactions).
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds. Contradictions may arise from pharmacokinetic differences or metabolite interference .

Q. What computational approaches are recommended to model the reactivity of this compound under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO).
  • Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate polar/nonpolar environments.
  • Kinetic Modeling : Employ Eyring equation to predict activation parameters (Δ‡H, Δ‡S) for ester hydrolysis or acyl transfer reactions. Validate with experimental Arrhenius plots .

Q. How can researchers design experiments to investigate the photostability of this compound in UV-light-exposed environments?

  • Methodological Answer :

  • Accelerated Testing : Expose samples to UV-B (312 nm) at 25°C in a controlled chamber. Monitor degradation via HPLC every 24 hours.
  • Radical Scavengers : Co-incubate with antioxidants (e.g., BHT) to assess oxidative degradation pathways.
  • Quantum Yield Calculation : Measure absorbance changes to calculate photodegradation rates using actinometry.
  • Structural Elucidation : Isolate degradation products via preparative TLC and characterize via NMR (¹H, ¹³C) and HRMS .

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